molecular formula C14H14O5 B3281233 1-Isobenzofuranacetic acid, alpha-acetyl-1,3-dihydro-3-oxo-, ethyl ester CAS No. 731773-32-3

1-Isobenzofuranacetic acid, alpha-acetyl-1,3-dihydro-3-oxo-, ethyl ester

Cat. No. B3281233
CAS RN: 731773-32-3
M. Wt: 262.26 g/mol
InChI Key: FAOREYJYDKJBJW-UHFFFAOYSA-N
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Description

1-Isobenzofuranacetic acid, alpha-acetyl-1,3-dihydro-3-oxo-, ethyl ester, also known as ethyl 3-oxo-2-3-oxo-1,3-dihydroisobenzofuran-1-yl>butanoate, is a chemical compound with the molecular formula C14H14O5 . It has a molecular weight of 262.26 g/mol .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, it is possible that future research could explore the potential applications of 1-Isobenzofuranacetic acid, alpha-acetyl-1,3-dihydro-3-oxo-, ethyl ester in various fields.

properties

IUPAC Name

ethyl 3-oxo-2-(3-oxo-1H-2-benzofuran-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-3-18-14(17)11(8(2)15)12-9-6-4-5-7-10(9)13(16)19-12/h4-7,11-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOREYJYDKJBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1C2=CC=CC=C2C(=O)O1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001206489
Record name Ethyl α-acetyl-1,3-dihydro-3-oxo-1-isobenzofuranacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001206489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

731773-32-3
Record name Ethyl α-acetyl-1,3-dihydro-3-oxo-1-isobenzofuranacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α-acetyl-1,3-dihydro-3-oxo-1-isobenzofuranacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001206489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isobenzofuranacetic acid, alpha-acetyl-1,3-dihydro-3-oxo-, ethyl ester
Reactant of Route 2
1-Isobenzofuranacetic acid, alpha-acetyl-1,3-dihydro-3-oxo-, ethyl ester
Reactant of Route 3
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1-Isobenzofuranacetic acid, alpha-acetyl-1,3-dihydro-3-oxo-, ethyl ester
Reactant of Route 4
1-Isobenzofuranacetic acid, alpha-acetyl-1,3-dihydro-3-oxo-, ethyl ester
Reactant of Route 5
1-Isobenzofuranacetic acid, alpha-acetyl-1,3-dihydro-3-oxo-, ethyl ester
Reactant of Route 6
Reactant of Route 6
1-Isobenzofuranacetic acid, alpha-acetyl-1,3-dihydro-3-oxo-, ethyl ester

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